3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride
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Overview
Description
3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its therapeutic potential. It is known for its unique structure and properties, making it a valuable compound in various research and industrial applications.
Preparation Methods
The synthesis of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride involves several steps. One common method includes the reaction of azetidine with dimethylamine and subsequent carboxylation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is then purified through crystallization or chromatography .
Chemical Reactions Analysis
3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles, forming substituted derivatives.
Scientific Research Applications
3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of D-amino acid oxidase.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of D-amino acids. This inhibition can modulate various biological pathways and has potential therapeutic implications.
Comparison with Similar Compounds
3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride can be compared with other similar compounds such as:
3-(Dimethylamino)azetidine-3-carboxamide hydrochloride: This compound shares a similar structure but differs in its salt form.
3-(Dimethylamino)azetidine-3-carboxamide monohydrochloride: Another similar compound with slight variations in its chemical composition.
Properties
IUPAC Name |
3-(dimethylamino)azetidine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-9(2)6(5(7)10)3-8-4-6;;/h8H,3-4H2,1-2H3,(H2,7,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNHSPWFYJZCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CNC1)C(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673747 |
Source
|
Record name | 3-(Dimethylamino)azetidine-3-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736994-13-1 |
Source
|
Record name | 3-(Dimethylamino)azetidine-3-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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